2-Chloro-3H-naphtho[1,2-d]imidazole
Overview
Description
2-Chloro-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring, with a chlorine atom attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cobalt-catalyzed electrophilic ortho C–H amination/cyclization/directing group removal cascade with O-benzoloxyamines using paraformaldehyde as a one-carbon synthon . This method is efficient and allows for the formation of the imidazole ring with high specificity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3H-naphtho[1,2-d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: Further cyclization can occur, leading to more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-3H-naphtho[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Chloro-1H-benzo[d]imidazole: Another chlorine-substituted imidazole with similar structural features.
2-Chloro-3H-quinazolin-4-one: A compound with a fused ring system and a chlorine substituent.
2-Chloro-3H-pyrrolo[2,3-b]pyridine: A heterocyclic compound with a chlorine atom and a fused ring system.
Uniqueness: 2-Chloro-3H-naphtho[1,2-d]imidazole is unique due to its specific ring fusion and the position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-3H-benzo[e]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUWVRWNTVWDHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358720 | |
Record name | 2-CHLORONAPHTHIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71670-67-2 | |
Record name | 2-CHLORONAPHTHIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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